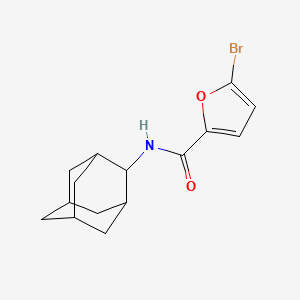
1-ethoxy-6-nitro-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-6-nitro-1H-1,2,3-benzotriazole, commonly known as ENBT, is a heterocyclic organic compound that contains a benzotriazole ring system. It is a yellow crystalline solid that is soluble in organic solvents. ENBT has been extensively studied for its potential applications in scientific research, particularly in the fields of materials science, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ENBT is complex and not fully understood. However, it is believed that ENBT exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. ENBT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
ENBT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. ENBT has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, ENBT has been shown to exhibit antifungal activity against various fungi, including Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
ENBT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ENBT is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, ENBT has several limitations as well. It is highly toxic and requires specialized handling and disposal procedures. In addition, ENBT can be expensive to produce in large quantities, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ENBT. One potential direction is the development of new drugs based on the structure of ENBT. ENBT has been shown to exhibit promising antitumor and antibacterial activities, making it a potential candidate for the development of new drugs. Another potential direction is the use of ENBT as a fluorescent probe for the detection of metal ions in biological systems. ENBT has been shown to exhibit high selectivity and sensitivity for various metal ions, making it a potential candidate for use in diagnostic applications. Finally, the study of the mechanism of action of ENBT could lead to the development of new therapies for various diseases, including cancer and infectious diseases.
Méthodes De Synthèse
ENBT can be synthesized through a variety of methods, including the reaction of 6-nitrobenzotriazole with ethyl iodide in the presence of a base, or the reaction of 1-ethoxy-1H-benzotriazole with nitric acid. The synthesis of ENBT typically involves the use of hazardous chemicals and requires specialized laboratory equipment and techniques. Therefore, it should only be performed by trained professionals in a well-equipped laboratory.
Applications De Recherche Scientifique
ENBT has been extensively studied for its potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. ENBT is also used as a fluorescent probe for the detection of metal ions in biological systems. In addition, ENBT has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-ethoxy-6-nitrobenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-11-8-5-6(12(13)14)3-4-7(8)9-10-11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHKQCOIFOZKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-6-nitrobenzotriazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
